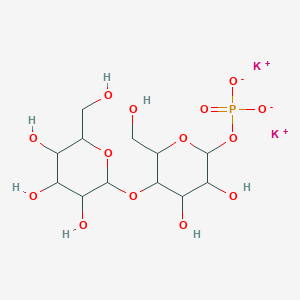
A-D-(+)-Maltose 1-phosphate dipotassium salt
説明
Alpha-D(+)Maltose 1-phosphate dipotassium salt is a chemical compound with the molecular formula C12H21O14PK2 and a molecular weight of 498.46 g/mol . It is a derivative of maltose, a disaccharide composed of two glucose units, where one of the glucose units is phosphorylated. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.
特性
分子式 |
C12H21K2O14P |
|---|---|
分子量 |
498.46 g/mol |
IUPAC名 |
dipotassium;[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2 |
InChIキー |
UAONPZUWYFNNJL-UHFFFAOYSA-L |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[K+].[K+] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D(+)Maltose 1-phosphate dipotassium salt typically involves the phosphorylation of maltose. This can be achieved through enzymatic or chemical methods. In the enzymatic method, maltose is phosphorylated using specific enzymes such as maltose phosphorylase. The reaction conditions usually involve an aqueous solution with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of alpha-D(+)Maltose 1-phosphate dipotassium salt often employs large-scale enzymatic processes due to their specificity and efficiency. The process involves the use of bioreactors where maltose and the phosphorylating enzyme are combined under optimal conditions. The product is then purified through various chromatographic techniques to achieve high purity levels .
化学反応の分析
Types of Reactions
Alpha-D(+)Maltose 1-phosphate dipotassium salt can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dephosphorylated maltose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH, temperature, and solvent systems to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of alpha-D(+)Maltose 1-phosphate dipotassium salt can yield maltobionic acid, while reduction can produce maltose. Substitution reactions can lead to the formation of various phosphorylated derivatives .
科学的研究の応用
作用機序
The mechanism of action of alpha-D(+)Maltose 1-phosphate dipotassium salt involves its role as a substrate for various enzymes. In biochemical pathways, it is phosphorylated or dephosphorylated by specific enzymes, leading to the production of energy or other metabolites. The molecular targets include enzymes like maltose phosphorylase and other carbohydrate-metabolizing enzymes. The pathways involved are primarily those related to carbohydrate metabolism and energy production .
類似化合物との比較
Similar Compounds
Alpha-D-Galactose 1-phosphate dipotassium salt: Similar in structure but derived from galactose instead of glucose.
Alpha-D-Glucose 1-phosphate dipotassium salt: Another phosphorylated sugar, but with a single glucose unit.
Uridine 5’-diphosphoglucose disodium salt: A nucleotide sugar involved in glycosylation reactions.
Uniqueness
Alpha-D(+)Maltose 1-phosphate dipotassium salt is unique due to its disaccharide structure with a phosphate group, making it a valuable tool for studying disaccharide metabolism and enzyme specificity. Its dual glucose units provide a distinct advantage in understanding complex carbohydrate interactions compared to monosaccharide phosphates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


